4-[2-(2-Fluorophenyl)-2-oxoethoxy]benzamide
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Overview
Description
4-[2-(2-Fluorophenyl)-2-oxoethoxy]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorophenyl group and an oxoethoxy linkage attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Fluorophenyl)-2-oxoethoxy]benzamide typically involves the condensation of 2-fluorobenzoyl chloride with 4-hydroxybenzamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-Fluorophenyl)-2-oxoethoxy]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
4-[2-(2-Fluorophenyl)-2-oxoethoxy]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-[2-(2-Fluorophenyl)-2-oxoethoxy]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the oxoethoxy linkage facilitates its penetration into biological membranes. This compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Difluorophenyl)-2-fluorobenzamide: Similar structure with additional fluorine atoms.
4-(2-Ethoxyethoxy)-N-(2-fluorophenyl)benzamide: Contains an ethoxyethoxy group instead of an oxoethoxy group.
Uniqueness
4-[2-(2-Fluorophenyl)-2-oxoethoxy]benzamide is unique due to its specific combination of a fluorophenyl group and an oxoethoxy linkage. This structural arrangement imparts distinct physicochemical properties, such as enhanced stability and solubility, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H12FNO3 |
---|---|
Molecular Weight |
273.26 g/mol |
IUPAC Name |
4-[2-(2-fluorophenyl)-2-oxoethoxy]benzamide |
InChI |
InChI=1S/C15H12FNO3/c16-13-4-2-1-3-12(13)14(18)9-20-11-7-5-10(6-8-11)15(17)19/h1-8H,9H2,(H2,17,19) |
InChI Key |
BNJMLMCHLLPCCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)COC2=CC=C(C=C2)C(=O)N)F |
Origin of Product |
United States |
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